4-Chloro-5-iodo-2-methylpyridine
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Overview
Description
4-Chloro-5-iodo-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClIN
Preparation Methods
The synthesis of 4-Chloro-5-iodo-2-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions . The industrial production method is designed to be efficient and suitable for large-scale manufacturing .
Chemical Reactions Analysis
4-Chloro-5-iodo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Scientific Research Applications
4-Chloro-5-iodo-2-methylpyridine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and protein kinases.
Industry: It is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-methylpyridine involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity and affecting various cellular pathways .
Comparison with Similar Compounds
4-Chloro-5-iodo-2-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- 6-Chloro-2-iodo-3-methylpyridine
These compounds share similar structural features but differ in their reactivity and applications, making this compound unique in its specific uses and properties.
Properties
IUPAC Name |
4-chloro-5-iodo-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQIXIZXUOZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302369 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-21-2 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092287-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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